molecular formula C17H12F3NO B3155247 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline CAS No. 79567-21-8

2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline

Cat. No.: B3155247
CAS No.: 79567-21-8
M. Wt: 303.28 g/mol
InChI Key: LRWHIPFREBWQIV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline typically involves the reaction of 1-naphthol with 2-chloro-5-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Synthesis of Fluorinated Compounds : 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. Its structure allows for various functionalization strategies that are essential in developing new materials with enhanced properties.
  • Reactivity Studies : The compound can be utilized to study reaction mechanisms involving fluorinated substrates, contributing to a deeper understanding of fluorine chemistry.

2. Biology

  • Biological Activity Investigations : Research has indicated that this compound may interact with biological molecules, making it a candidate for probing enzyme activity and receptor interactions. Its potential effects on cellular processes are currently under investigation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property positions it as a promising candidate for developing new antimicrobial agents.

3. Medicine

  • Drug Development : The unique pharmacokinetic properties conferred by the trifluoromethyl group make this compound an attractive target in medicinal chemistry. It is being explored for its potential use in designing pharmaceuticals with improved efficacy and reduced side effects.
  • Cytotoxicity Studies : Initial findings indicate that this compound may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. Further research is warranted to elucidate its mechanisms of action and therapeutic viability.

Antimicrobial Activity Study

A study assessing the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. This finding indicates its potential for treating bacterial infections effectively.

Cytotoxicity in Cancer Research

In vitro studies conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM. These results highlight its significant cytotoxic effects and underscore the need for further investigation into its mechanisms of action.

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
ChemistrySynthesis of fluorinated compoundsKey building block for complex organic synthesis
BiologyBiological activity investigationsPotential interactions with enzymes and receptors
Antimicrobial propertiesEffective against E. coli and S. aureus at low concentrations
MedicineDrug developmentInvestigated for improved pharmacokinetic properties
Cytotoxicity studiesInduces apoptosis in cancer cells (IC50 ~ 25 µM)

Mechanism of Action

The mechanism of action of 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyloxy group and trifluoromethyl group contribute to its binding affinity and specificity for these targets . The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Properties

IUPAC Name

2-naphthalen-1-yloxy-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO/c18-17(19,20)12-8-9-16(14(21)10-12)22-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWHIPFREBWQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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